molecular formula C14H23ClO3 B14392067 9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane CAS No. 89879-04-9

9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane

Cat. No.: B14392067
CAS No.: 89879-04-9
M. Wt: 274.78 g/mol
InChI Key: UOLSFJNREREPIU-UHFFFAOYSA-N
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Description

9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[610]nonane is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[610]nonane family, which is known for its diverse applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane typically involves the following steps:

    Starting Materials: The synthesis begins with cycloocta-1,5-diene as the primary starting material.

    Catalysis: Rhodium-based catalysts, such as Rh2(S-BHTL)4, are used to facilitate the reaction.

    Reaction Conditions: The reaction is carried out in dichloromethane (DCM) under an inert atmosphere, typically argon, to prevent oxidation.

    Intermediate Formation: The intermediate product is formed through a series of cyclization and substitution reactions.

    Final Product: The final product, this compound, is obtained after purification steps, such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Em

Properties

CAS No.

89879-04-9

Molecular Formula

C14H23ClO3

Molecular Weight

274.78 g/mol

IUPAC Name

9-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane

InChI

InChI=1S/C14H23ClO3/c1-16-14(17-2,18-3)13(15)12-10-8-6-4-5-7-9-11(10)12/h10-11H,4-9H2,1-3H3

InChI Key

UOLSFJNREREPIU-UHFFFAOYSA-N

Canonical SMILES

COC(C(=C1C2C1CCCCCC2)Cl)(OC)OC

Origin of Product

United States

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